molecular formula C20H22N2O2 B11789032 Ethyl 2-(4-(tert-butyl)phenyl)-1H-benzo[d]imidazole-6-carboxylate

Ethyl 2-(4-(tert-butyl)phenyl)-1H-benzo[d]imidazole-6-carboxylate

Cat. No.: B11789032
M. Wt: 322.4 g/mol
InChI Key: AMVFMXPOKMJZSQ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(tert-butyl)phenyl)-1H-benzo[d]imidazole-6-carboxylate is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole ring fused with a phenyl group and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-(tert-butyl)phenyl)-1H-benzo[d]imidazole-6-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(tert-butyl)phenyl)-1H-benzo[d]imidazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halides and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 2-(4-(tert-butyl)phenyl)-1H-benzo[d]imidazole-6-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for designing novel pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Biological Research: It is used in the study of biological pathways and mechanisms, particularly those involving enzyme inhibition or receptor binding.

    Industrial Applications: It is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(tert-butyl)phenyl)-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structural configuration and the nature of the target. The pathways involved may include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(4-(tert-butyl)phenyl)-1H-benzo[d]imidazole-6-carboxylate is unique due to its specific structural features, such as the presence of a benzimidazole ring fused with a phenyl group and an ethyl ester functional group

Properties

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

ethyl 2-(4-tert-butylphenyl)-3H-benzimidazole-5-carboxylate

InChI

InChI=1S/C20H22N2O2/c1-5-24-19(23)14-8-11-16-17(12-14)22-18(21-16)13-6-9-15(10-7-13)20(2,3)4/h6-12H,5H2,1-4H3,(H,21,22)

InChI Key

AMVFMXPOKMJZSQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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